N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Description
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxane ring fused to a hydroxyethyl-thiophene carboxamide moiety. The 1,4-benzodioxane scaffold is recognized for its bioisosteric properties, enhancing metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-11(9-16-15(18)14-2-1-7-21-14)10-3-4-12-13(8-10)20-6-5-19-12/h1-4,7-8,11,17H,5-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOXWCXGEGKDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s core structure includes:
- 1,4-Benzodioxane ring : Imparts rigidity and influences lipophilicity.
- Hydroxyethyl linker : Enhances solubility and enables hydrogen bonding.
- Thiophene-2-carboxamide : Contributes electron-rich aromaticity, contrasting with benzene or pyridine derivatives in analogs.
Comparison Table of Structural Analogs
Key Insights from Structural Comparisons
Bioactivity Modulation via Substituents :
- Antidiabetic Activity : Compounds like 7i and 7k (IC₅₀ = 81–86 µM) demonstrate moderate α-glucosidase inhibition, attributed to sulfonamide and benzamide groups . The target compound’s thiophene carboxamide may alter binding affinity due to its smaller size and higher π-electron density compared to benzene.
- Antihepatotoxic Effects : Flavones with hydroxymethyl-substituted dioxane rings (e.g., 4g ) show significant SGOT/SGPT reduction, suggesting that polar groups enhance hepatoprotective activity . The hydroxyethyl group in the target compound may similarly improve solubility and membrane permeability.
Role of Heterocyclic Systems: Thiophene (vs. benzene in ZINC6146995 or pyridine in EN300-265813) offers distinct electronic and steric profiles.
Synthetic Strategies :
- The target compound likely employs amide coupling between 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethylamine and thiophene-2-carboxylic acid chloride. This contrasts with sulfonamide formation in 7i or Schiff base reactions in coumarin derivatives .
Research Findings and Implications
- Antidiabetic Potential: While the target compound’s activity is uncharacterized, structural parallels to 7i suggest possible α-glucosidase inhibition. Thiophene’s electron-rich nature could enhance binding to the enzyme’s active site compared to bulkier benzene derivatives.
- Anti-Inflammatory Activity : Analogs like 162 (pyrrole acetic acid with benzodioxin) exhibit superior anti-inflammatory activity to ibuprofen . The hydroxyethyl-thiophene motif may similarly modulate COX or LOX pathways.
- SAR Considerations: Hydroxyethyl linkers improve solubility but may reduce metabolic stability. Thiophene substitution could mitigate toxicity risks associated with benzene rings (e.g., genotoxicity).
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide (CAS Number: 1040638-59-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 293.37 g/mol. The compound features a benzodioxin moiety, which is known for its diverse biological activities.
Biological Activity Overview
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit strong antioxidant properties. The presence of the thiophene ring may enhance the electron-donating ability, contributing to free radical scavenging activities.
- Antimicrobial Properties : Studies have shown that derivatives of thiophene and benzodioxin possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Compounds containing the benzodioxin structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, potentially serving as a therapeutic agent in pain management.
Study 1: Antioxidant Evaluation
A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of similar thiophene derivatives using DPPH radical scavenging assays. Results indicated that these compounds exhibited significant scavenging activity, suggesting potential applications in oxidative stress-related conditions.
Study 2: Antimicrobial Screening
In a comprehensive screening of benzo[b]thiophene derivatives, several compounds demonstrated potent antibacterial and antifungal activities against clinical isolates. The study highlighted the importance of structural modifications in enhancing bioactivity (PMID: 19945198).
Study 3: Anti-inflammatory Activity
Research on related benzodioxin compounds has shown promising results in reducing inflammation in animal models. The compounds inhibited the expression of inflammatory markers such as TNF-alpha and IL-6, showcasing their therapeutic potential in chronic inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Umesha et al., 2009 |
| Antimicrobial | Disruption of cell membranes | PMID: 19945198 |
| Anti-inflammatory | Inhibition of cytokine production | Various studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
